3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
描述
3-(4-Chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-chlorophenyl group at position 3 and an oxolane (tetrahydrofuran) methylamine moiety at position 3. This structure combines a planar aromatic system with a polar, oxygen-containing substituent, which may enhance solubility and target binding compared to simpler analogs.
属性
IUPAC Name |
3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c21-14-9-7-13(8-10-14)18-20-23-19(22-12-15-4-3-11-27-15)16-5-1-2-6-17(16)26(20)25-24-18/h1-2,5-10,15H,3-4,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVAGXEOVXZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazoloquinazoline intermediate.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached via a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the triazoloquinazoline core, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the chlorine atom.
科学研究应用
3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s photoluminescent properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
The triazoloquinazoline scaffold is highly modular, with variations in substituents significantly altering physicochemical and pharmacological profiles. Below is a detailed comparison with key analogs:
Core Heterocycle Modifications
- N-Butyl-3-(4-chlorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Substituents: N-butyl and N-methyl groups at position 4. Molecular Weight: 365.865 g/mol.
3-(4-Nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
Substituent-Driven Activity
- 3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (): Substituents: Sulfonyl and 4-methoxyphenyl groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
Pharmacological Analogues in Triazolopyrimidine Systems
- N-(4-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Structure: Triazolopyrimidine core with methylaminomethyl and 4-chlorophenyl groups. Activity: Demonstrated antiplasmodial activity (IC₅₀ < 100 nM against Plasmodium falciparum), attributed to the methylamino group’s basicity enhancing target engagement .
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ():
Structural and Functional Analysis Table
| Compound Name | Core Structure | Position 3 Substituent | Position 5 Substituent | Molecular Weight (g/mol) | Key Property/Activity |
|---|---|---|---|---|---|
| 3-(4-Chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Triazoloquinazoline | 4-Chlorophenyl | Oxolan-2-ylmethyl | Not reported | Hypothesized improved solubility |
| N-Butyl-3-(4-chlorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Triazoloquinazoline | 4-Chlorophenyl | N-Butyl, N-methyl | 365.865 | Increased lipophilicity |
| 3-(4-Nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Triazoloquinazoline | 4-Nitrophenyl | None | 306.28 | Enhanced electrophilicity |
| N-(4-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Triazolopyrimidine | 4-Chlorophenyl | Methylaminomethyl | 303 (MH⁺) | Antiplasmodial activity |
| N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Triazolopyrimidine | None | Pyridin-2-yl, 4-chlorophenethyl | Not reported | Anti-tubercular activity |
Key Research Findings and Implications
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance target binding but may reduce metabolic stability .
- Polar substituents like oxolane improve solubility, critical for oral bioavailability .
Synthetic Challenges :
- Compounds with bulky substituents (e.g., dimethoxyphenethyl) require multi-step syntheses, often with low yields (e.g., 11–21% in ) .
生物活性
The compound 3-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 866345-58-6) is a novel derivative within the quinazoline family, which has garnered attention for its potential biological activities. Quinazoline derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 379.8 g/mol. The structure includes a triazole ring fused with a quinazoline moiety, which is essential for its biological activity.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| CAS Number | 866345-58-6 |
| Molecular Formula | C20H18ClN5O |
| Molecular Weight | 379.8 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of This compound primarily involves its interaction with various cellular pathways:
- Inhibition of Kinases : Similar to other quinazoline derivatives, this compound may inhibit key kinases involved in cell proliferation and survival. Research indicates that quinazoline derivatives often target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cancer cell viability.
- Apoptosis Induction : Studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins and activation of caspases.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in various cancer cell lines, indicating its potential as an anticancer agent.
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of This compound on different human cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of the compound against several human cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
Table 2: Cytotoxicity Results
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.60 - 17.30 | EGFR/VEGFR inhibition |
| MCF7 | 13.50 - 18.60 | Apoptosis induction |
In Vivo Studies
In vivo studies are essential to evaluate the therapeutic potential of this compound. Preliminary results indicate that it may effectively reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
